molecular formula C12H16O3 B8229666 3-Isobutoxy-5-methylbenzoic acid

3-Isobutoxy-5-methylbenzoic acid

Cat. No.: B8229666
M. Wt: 208.25 g/mol
InChI Key: YDBAADLARRMGFB-UHFFFAOYSA-N
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Description

3-Isobutoxy-5-methylbenzoic acid is a benzoic acid derivative featuring an isobutoxy group at the 3-position and a methyl group at the 5-position of the aromatic ring. The isobutoxy group introduces steric bulk and moderate electron-donating properties, while the methyl group at the 5-position may enhance hydrophobicity. Such substitutions are critical in modulating physicochemical properties, such as solubility, acidity, and reactivity, which are pivotal for applications in pharmaceuticals or organic synthesis.

Properties

IUPAC Name

3-methyl-5-(2-methylpropoxy)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)7-15-11-5-9(3)4-10(6-11)12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBAADLARRMGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutoxy-5-methylbenzoic acid typically involves the esterification of 5-methylsalicylic acid with isobutanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Isobutoxy-5-methylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isobutoxy-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Isobutoxy-5-methylbenzoic acid with analogs based on substituent effects, leveraging data from the provided evidence and chemical principles.

Substituent Electronic and Steric Effects

  • 3-Iodo-5-methylbenzoic acid (CAS: 52107-90-1, ): The iodine atom at the 3-position is strongly electron-withdrawing, increasing the acidity of the carboxylic acid group compared to the electron-donating isobutoxy substituent.
  • Electron-donating methoxy groups reduce carboxylic acid acidity relative to iodine but may align with isobutoxy’s electronic profile.
  • The amino group’s basicity contrasts with the neutral isobutoxy ether, altering pH-dependent solubility.

Physical Properties

A comparative table of available data from the evidence:

Compound Name Substituents Molecular Formula Melting Point (°C) Key Properties
3-Iodo-5-methylbenzoic acid 3-I, 5-CH₃ C₈H₇IO₂ Not reported High acidity, moderate solubility
3-Methoxy-4-(methoxycarbonyl)phenylboronic acid 3-OCH₃, 4-COOCH₃ C₁₀H₁₃BO₅ Not reported Boronic acid reactivity
5-(3-carboxy-4-hydroxy-5-methylphenyl)sulfonyl-2-hydroxy-3-methylbenzoic Acid Multiple polar groups C₁₆H₁₄O₉S No data Hypothesized high polarity
3-Amino-4-phenoxy-5-sulfamoylbenzoic Acid 3-NH₂, 4-OPh, 5-SO₂NH₂ C₁₃H₁₂N₂O₅S Not reported Enhanced solubility in acidic media

Note: Data for this compound are absent in the provided evidence; properties are inferred from substituent trends.

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